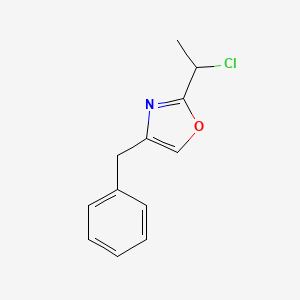
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group and a 1-chloroethyl group attached to the oxazole ring
Métodos De Preparación
The synthesis of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Addition Reactions: The double bonds in the oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The benzyl and 1-chloroethyl groups can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be compared with other oxazole derivatives, such as:
4-Benzyl-1,3-oxazole: Lacks the 1-chloroethyl group, which may affect its reactivity and biological activity.
2-(1-Chloroethyl)-1,3-oxazole: Lacks the benzyl group, which may influence its binding properties and applications.
4-Methyl-2-(1-chloroethyl)-1,3-oxazole:
Propiedades
Fórmula molecular |
C12H12ClNO |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
4-benzyl-2-(1-chloroethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H12ClNO/c1-9(13)12-14-11(8-15-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clave InChI |
SHESEKKLEMUJBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CO1)CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


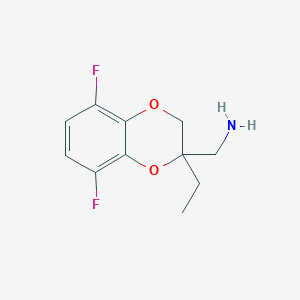
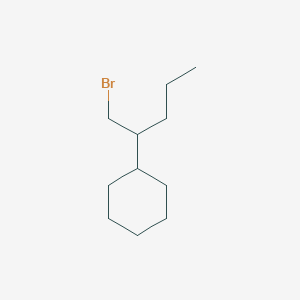
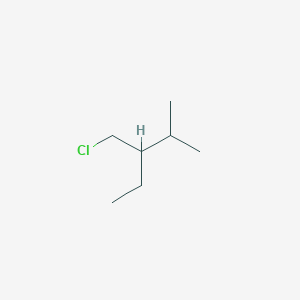
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B13199493.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)
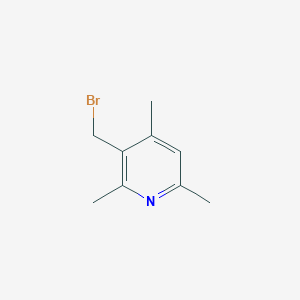
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)
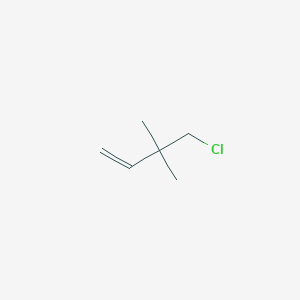
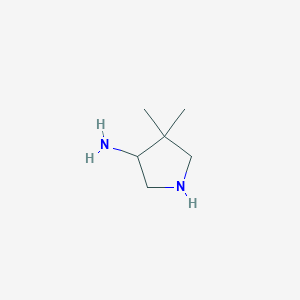

![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
